

A Comprehensive Technical Guide on the Physical and Chemical Properties of Remdesivir-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Remdesivir-d4*

Cat. No.: *B12422205*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Remdesivir-d4**, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical testing. It covers the core physicochemical characteristics, detailed experimental protocols for its use, and visual representations of its metabolic pathway and analytical application.

Core Physical and Chemical Properties

Remdesivir-d4 is a stable isotope-labeled version of Remdesivir, primarily utilized as an internal standard in bioanalytical methods for the precise quantification of Remdesivir in biological matrices.^{[1][2]} The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate detection by mass spectrometry without significantly altering its chemical behavior.

Quantitative Data Summary

The key physical and chemical properties of **Remdesivir-d4** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Name	2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4	[1][6]
Molecular Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	[1]
Molecular Weight	606.6 g/mol	[1][6]
Physical State	Solid	[1]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (at -20°C)	[1]

Solubility Profile

The solubility of a compound is critical for its application in various experimental settings.

Remdesivir-d4 exhibits solubility in several common organic solvents.

Solvent	Solubility	Reference(s)
DMF	Soluble	[1]
DMSO	Soluble	[1]
Methanol	Soluble	[1]

For comparison, the parent compound, Remdesivir, is soluble in DMSO and ethanol but is poorly soluble in water.[7]

Mechanism of Action and Metabolic Pathway of the Parent Compound

To understand the context in which **Remdesivir-d4** is used, it is essential to be familiar with the mechanism of action of Remdesivir. Remdesivir is a phosphoramidate prodrug of a nucleoside analog.[8][9] It is designed to deliver the active nucleoside triphosphate into cells, where it can inhibit viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4][10]

The intracellular metabolic activation of Remdesivir involves several steps:

- Initial Hydrolysis: Upon entering the cell, Remdesivir is hydrolyzed by cellular esterases, such as carboxylesterase 1 or cathepsin A, to form an intermediate alanine metabolite (GS-704277).[3][8]
- Phosphoramidate Cleavage: This intermediate is then processed to remove the phosphoramidate group, yielding the nucleoside monophosphate.[11]
- Phosphorylation: Cellular kinases subsequently phosphorylate the nucleoside monophosphate to the active nucleoside triphosphate form (RDV-TP or GS-443902).[3][8]
- Inhibition of Viral RdRp: The active triphosphate analog competes with endogenous ATP for incorporation into nascent viral RNA chains by the viral RdRp, causing delayed chain termination and inhibiting viral replication.[4][8]

[Click to download full resolution via product page](#)

Metabolic activation pathway of Remdesivir.

Experimental Protocols: Use of Remdesivir-d4 as an Internal Standard

Remdesivir-d4 is indispensable for the accurate quantification of Remdesivir in biological samples (e.g., plasma, serum) using hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[\[10\]](#)[\[12\]](#) The following provides a generalized protocol for such an application.

Objective

To quantify the concentration of Remdesivir in human plasma using a validated LC-MS/MS method with **Remdesivir-d4** as an internal standard (IS).

Materials and Reagents

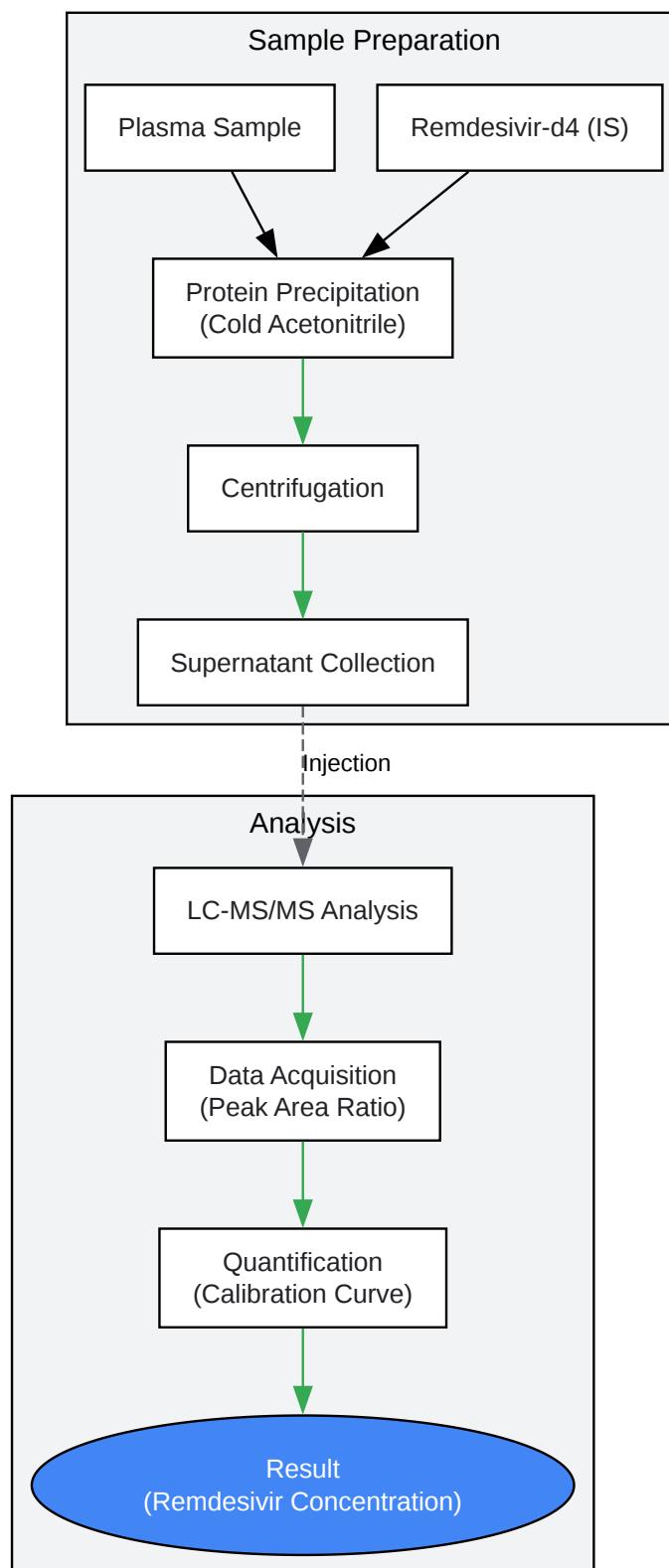
- Remdesivir analytical standard
- **Remdesivir-d4** (Internal Standard)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and **Remdesivir-d4** in DMSO or methanol.
- Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration standards.

- Internal Standard Working Solution: Prepare a working solution of **Remdesivir-d4** at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Protein Precipitation)


- Aliquot 100 μ L of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add 20 μ L of the **Remdesivir-d4** internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or HPLC vial for analysis.

LC-MS/MS Conditions (Illustrative)

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Remdesivir: e.g., m/z 603.2 → 402.2[12]
 - Remdesivir-d4**: e.g., m/z 607.9 → 406.9[12]

Data Analysis

The concentration of Remdesivir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

[Click to download full resolution via product page](#)

Workflow for quantifying Remdesivir using **Remdesivir-d4** as an internal standard.

Conclusion

Remdesivir-d4 is a critical tool for the accurate bioanalysis of Remdesivir. Its well-defined physical and chemical properties, including its high isotopic purity and stability, make it an ideal internal standard for mass spectrometry-based assays. Understanding its properties, along with the metabolic pathway of the parent compound, is fundamental for its effective application in preclinical and clinical research, ensuring the reliability and accuracy of pharmacokinetic and therapeutic drug monitoring studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Remdesivir D4 | CAS No- 1809249-37-3(Unlabelled) | Simson Pharma Limited [br.simsonpharma.com]
- 7. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Analytical method development techniques of remdesivir [wisdomlib.org]
- 11. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physical and Chemical Properties of Remdesivir-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422205#physical-and-chemical-properties-of-remdesivir-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com